2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide is a compound that belongs to the class of acetamides It features a thiophene ring, which is a five-membered ring containing sulfur, and a phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with thiophen-2-ylmethylamine in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The general reaction scheme is as follows:
2-chloroacetamide+thiophen-2-ylmethylamine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted acetamides.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiophene ring and phenyl group contribute to its binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Lacks the thiophene ring, resulting in different electronic properties and biological activity.
N-phenyl-N-[(thiophen-2-yl)methyl]acetamide:
Thiophen-2-ylmethylamine: A precursor in the synthesis of the target compound, with distinct properties and uses.
Uniqueness
2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both the chlorine atom and the thiophene ring, which confer specific electronic and steric properties. These features enhance its reactivity and potential for diverse applications in medicinal chemistry, material science, and industrial processes .
Properties
CAS No. |
1175942-31-0 |
---|---|
Molecular Formula |
C13H12ClNOS |
Molecular Weight |
265.8 |
Purity |
95 |
Origin of Product |
United States |
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